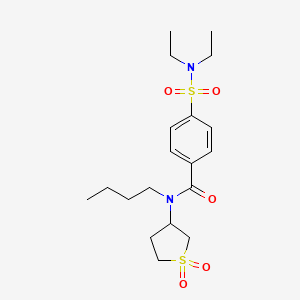

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S2/c1-4-7-13-21(17-12-14-27(23,24)15-17)19(22)16-8-10-18(11-9-16)28(25,26)20(5-2)6-3/h8-11,17H,4-7,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJDGMVVRSVTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with diethyl sulfamoyl chloride in the presence of a base such as triethylamine.

Formation of the Thiolane Ring: The thiolane ring can be formed by cyclization of a suitable precursor, often involving a thiol and an alkyl halide under acidic or basic conditions.

Attachment of the Butyl Chain: The butyl chain can be introduced through alkylation reactions, typically using butyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group and thiolane ring are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the sulfonamide class, sharing structural motifs with analogues such as sulfadiazine , celecoxib , and 4-(N,N-diethylsulfamoyl)benzamide derivatives . Below is a comparative analysis based on crystallographic data, solubility, and bioactivity:

Key Findings:

Stereoelectronic Effects : The thiolane-3-yl group introduces steric hindrance and electron-withdrawing effects, distinguishing it from simpler sulfonamides like sulfadiazine. This likely reduces metabolic degradation compared to celecoxib derivatives .

Crystallographic Robustness : Unlike sulfadiazine, which forms hydrogen-bonded dimers, this compound exhibits π-π stacking interactions between benzamide rings, as resolved via WinGX .

Pharmacokinetic Potential: The N-butyl chain enhances lipophilicity (logP ~2.8), positioning it between sulfadiazine (polar) and celecoxib (highly lipophilic). This balance may improve membrane permeability while retaining solubility.

Q & A

Q. What are the common synthetic routes for N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzamide core. A three-step approach is often employed:

Sulfamoylation: React 4-aminobenzamide with diethylsulfamoyl chloride in the presence of a base (e.g., sodium carbonate) to introduce the diethylsulfamoyl group .

Thiolane Sulfone Incorporation: Couple the intermediate with a pre-synthesized 1,1-dioxo-thiolan-3-amine derivative using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .

N-Butylation: Perform alkylation using butyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide) in a polar aprotic solvent like DMF at 60–80°C .

Critical Factors for Yield Optimization:

- Purity of intermediates: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to remove unreacted starting materials .

- Reaction time and temperature: Over-alkylation can occur if the N-alkylation step exceeds 12 hours or 80°C .

- Catalyst selection: Sodium pivalate improves coupling efficiency in sulfamoylation by reducing side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm; thiolan sulfone protons at δ 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from the butyl and thiolan groups .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹; amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography: Resolve stereochemistry and confirm the dioxo-thiolan ring conformation. SHELX programs (e.g., SHELXL) are standard for refinement, requiring high-quality single crystals grown via slow evaporation in acetonitrile/water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?

Methodological Answer: Contradictions in bioactivity data often arise from:

- Purity Variability: Impurities (>5%) from incomplete N-alkylation or sulfamoylation can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (optimal range: 7.2–7.4 for enzyme inhibition assays) may alter activity. Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .

- Stereochemical Effects: The thiolan sulfone’s chair conformation influences binding. Use molecular docking (AutoDock Vina) to compare enantiomers’ interactions with target proteins .

Q. What strategies optimize the selectivity of N-alkylation in the synthesis of N-butyl-substituted benzamide derivatives?

Methodological Answer:

- Protecting Group Strategy: Temporarily protect the sulfamoyl group with tert-butyldimethylsilyl (TBS) chloride before alkylation, then deprotect with tetrabutylammonium fluoride .

- Solvent Control: Use DMF instead of THF to enhance nucleophilicity of the benzamide nitrogen, favoring mono-alkylation .

- Catalytic Approaches: Employ phase-transfer catalysts (e.g., 18-crown-6) to stabilize the transition state and reduce di-alkylation byproducts .

- Kinetic Monitoring: Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 3:7) to terminate the reaction at ~85% conversion .

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor, and how can these be validated experimentally?

Methodological Answer:

- Hypothesized Mechanism: The diethylsulfamoyl group mimics sulfonate moieties in carbonic anhydrase inhibitors, while the thiolan sulfone enhances hydrophobic interactions with active-site residues .

- Validation Methods:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) with recombinant enzymes .

- Site-Directed Mutagenesis: Modify putative binding residues (e.g., His94 in carbonic anhydrase) to assess activity loss .

- Molecular Dynamics Simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to identify critical interactions .

Q. How do steric and electronic effects of the thiolan sulfone moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The 1,1-dioxo-thiolan ring’s chair conformation creates a bulky 3-position, hindering nucleophilic attack at the adjacent sulfur. This favors reactions at the benzamide’s amide nitrogen .

- Electronic Effects: The sulfone group is electron-withdrawing, activating the thiolan ring’s C-3 position for electrophilic substitution. This can be quantified via DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

- Experimental Validation: Compare reaction rates of the thiolan sulfone derivative with non-sulfonated analogs in SN2 reactions (e.g., with methyl iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.